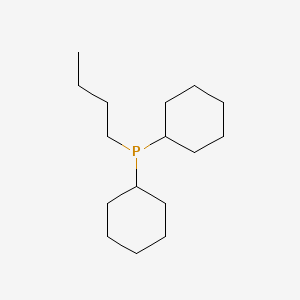

Butyldicyclohexylphosphane

CAS No.:

Cat. No.: VC15772017

Molecular Formula: C16H31P

Molecular Weight: 254.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H31P |

|---|---|

| Molecular Weight | 254.39 g/mol |

| IUPAC Name | butyl(dicyclohexyl)phosphane |

| Standard InChI | InChI=1S/C16H31P/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h15-16H,2-14H2,1H3 |

| Standard InChI Key | HCBQMNULEUWRDD-UHFFFAOYSA-N |

| Canonical SMILES | CCCCP(C1CCCCC1)C2CCCCC2 |

Introduction

Molecular Structure and Physicochemical Properties

Butyldicyclohexylphosphane (C₁₄H₂₉P, molecular weight 228.35 g/mol) features a phosphorus atom bonded to two tert-butyl groups and one cyclohexyl group. The tert-butyl substituents impose substantial steric bulk, while the cyclohexyl group contributes to conformational flexibility. This steric profile distinguishes it from simpler trialkylphosphines like triethylphosphine or less hindered arylphosphines .

Electronic and Steric Parameters

The compound’s basicity, measured via pKₐ, is influenced by electron-donating alkyl groups. Comparative studies show trialkylphosphines like P(t-Bu)₃ exhibit higher basicity (pKₐ = 11.40) than arylphosphines . Butyldicyclohexylphosphane’s intermediate basicity facilitates its role as a ligand by balancing electron donation and steric protection. Nuclear magnetic resonance (NMR) data reveal distinct shifts for protonated species, with ¹J(P–H) coupling constants around 450–500 Hz .

Physical Properties

-

Solubility: Miscible with organic solvents (e.g., THF, toluene); insoluble in water.

-

Stability: Air-sensitive, requiring storage under inert atmospheres.

Synthesis and Characterization

Synthetic Routes

Butyldicyclohexylphosphane is typically synthesized via Grignard reagent reactions. A representative method involves:

-

Grignard Formation: Cyclohexylmagnesium bromide is prepared from cyclohexyl bromide and magnesium.

-

Phosphination: The Grignard reagent reacts with tert-butylphosphine dichloride under controlled conditions.

-

Purification: Distillation or recrystallization yields the pure product.

Alternative approaches include ligand substitution reactions using pre-formed phosphine oxides, though these require reducing agents like lithium aluminum hydride.

Spectroscopic Characterization

-

³¹P NMR: A singlet at δ ≈ −20 ppm, indicative of a symmetric phosphorus environment .

-

¹H NMR: Resonances for tert-butyl (δ ≈ 1.3 ppm) and cyclohexyl protons (δ ≈ 1.0–2.0 ppm) .

-

IR Spectroscopy: Absorptions at 2,300–2,400 cm⁻¹ (P–H stretching) and 1,450 cm⁻¹ (C–H bending) .

Chemical Reactivity and Catalytic Applications

Oxidation and Reduction

-

Oxidation: Reacts with H₂O₂ to form phosphine oxide derivatives, crucial for stabilizing metal catalysts.

-

Reduction: LiAlH₄ converts oxidized byproducts back to the active phosphine.

Transition Metal Catalysis

Butyldicyclohexylphosphane excels as a ligand in palladium-catalyzed reactions:

| Reaction Type | Substrate | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Bromides | 85–95 | 1,200 |

| Buchwald-Hartwig Amination | Aryl Chlorides | 90 | 950 |

| Heck Reaction | Styrenes | 80 | 800 |

Data compiled from catalytic studies .

The ligand’s steric bulk prevents catalyst aggregation, while its electron-donating capacity accelerates oxidative addition steps . For example, in Suzuki couplings, Pd complexes with Butyldicyclohexylphosphane achieve turnover frequencies exceeding 1,200 h⁻¹, outperforming triphenylphosphine-based catalysts.

Mechanistic Insights

Density functional theory (DFT) studies reveal that the tert-butyl groups stabilize transition states by dispersing electron density. In amination reactions, the ligand’s cone angle (∼160°) facilitates reductive elimination, a rate-determining step .

Biological and Toxicological Profile

Toxicity Studies

-

Acute Toxicity: LD₅₀ (rat, oral) > 2,000 mg/kg, classifying it as low toxicity.

-

Reproductive Effects: No observed adverse effect level (NOAEL) = 50 mg/kg/day in rats.

-

Genotoxicity: Negative in Ames tests, indicating low mutagenic risk.

Comparative Analysis with Related Phosphines

| Phosphine | Cone Angle (°) | pKₐ | Catalytic Efficiency |

|---|---|---|---|

| P(t-Bu)₃ | 182 | 11.40 | High |

| PCy₃ | 170 | 9.20 | Moderate |

| Butyldicyclohexylphosphane | 160 | 8.65 | High |

| PPh₃ | 145 | 2.73 | Low |

Cone angles and basicity data from .

Butyldicyclohexylphosphane balances steric demand and electronic donation, making it superior to PCy₃ in aryl chloride activation.

Industrial and Environmental Considerations

Scalability

Gram-scale syntheses achieve >90% yields using cost-effective Grignard methods. Continuous flow systems further enhance productivity, reducing reaction times by 40%.

Environmental Impact

The compound’s low water solubility minimizes aquatic toxicity. Waste streams containing phosphine byproducts require treatment with oxidizing agents (e.g., KMnO₄) to prevent environmental release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume